molecular formula C24H34 B091261 4-(4-tetracyclo[6.2.1.13,6.02,7]dodecanyl)tetracyclo[6.2.1.13,6.02,7]dodecane CAS No. 15914-97-3

4-(4-tetracyclo[6.2.1.13,6.02,7]dodecanyl)tetracyclo[6.2.1.13,6.02,7]dodecane

Katalognummer: B091261
CAS-Nummer: 15914-97-3
Molekulargewicht: 322.5 g/mol
InChI-Schlüssel: ZPBGBMNKUPDPPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- is a complex organic compound with the molecular formula C24H34. It is a derivative of naphthalene, characterized by its unique structure that includes multiple fused rings. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- typically involves the diene condensation of cyclopentadiene with 2,5-norbornadiene. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the hydrogenation of hexahydrodimethanonaphthalene, which is a precursor in the synthesis process .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes, utilizing catalysts to enhance the reaction efficiency. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.

    Substitution: Halogens such as chlorine or bromine, and alkylating agents like alkyl halides, are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction typically results in the addition of hydrogen atoms to the molecule .

Wissenschaftliche Forschungsanwendungen

2,2’-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 2,2’-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- exerts its effects involves interactions with various molecular targets. These interactions can influence pathways related to chemical reactivity and stability. The compound’s unique structure allows it to participate in specific reactions that are not possible with simpler molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2’-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- is unique due to its highly fused ring structure and the presence of multiple hydrogenated sites. This gives it distinct chemical properties, such as enhanced stability and reactivity, compared to its analogs .

Eigenschaften

CAS-Nummer

15914-97-3

Molekularformel

C24H34

Molekulargewicht

322.5 g/mol

IUPAC-Name

4-(4-tetracyclo[6.2.1.13,6.02,7]dodecanyl)tetracyclo[6.2.1.13,6.02,7]dodecane

InChI

InChI=1S/C24H34/c1-3-13-5-11(1)21-15-7-17(19(9-15)23(13)21)18-8-16-10-20(18)24-14-4-2-12(6-14)22(16)24/h11-24H,1-10H2

InChI-Schlüssel

ZPBGBMNKUPDPPW-UHFFFAOYSA-N

SMILES

C1CC2CC1C3C2C4CC3CC4C5CC6CC5C7C6C8CCC7C8

Kanonische SMILES

C1CC2CC1C3C2C4CC3CC4C5CC6CC5C7C6C8CCC7C8

Synonyme

Icosahydro-2,2'-bi[1,4:5,8-dimethanonaphthalene]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.